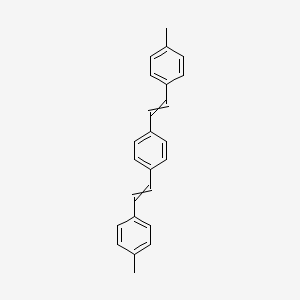

p-Bis-(p-methylstyryl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22. It is a derivative of styrylbenzene and is known for its unique optical and electronic properties. This compound is often used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methylstyryl)benzene can be synthesized through a series of chemical reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a base such as potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the synthesis of 1,4-Bis(4-methylstyryl)benzene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylstyryl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds in the styryl groups to single bonds, forming saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces saturated derivatives.

Substitution: Produces halogenated derivatives.

Scientific Research Applications

1,4-Bis(4-methylstyryl)benzene has a wide range of applications in scientific research:

Optoelectronics: Used in the development of OLEDs and other light-emitting devices due to its excellent luminescent properties.

Nanotechnology: Employed in the fabrication of nanocrystals for use in advanced materials and devices.

Materials Science: Investigated for its potential in creating flexible and durable materials for various applications.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylstyryl)benzene in optoelectronic devices involves the excitation of electrons upon exposure to light. The excited electrons then return to their ground state, emitting light in the process. This compound’s unique molecular structure allows for efficient electron transport and light emission, making it ideal for use in OLEDs and other light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(2-methylstyryl)benzene: Similar in structure but with different substitution patterns on the benzene ring.

1,4-Bis(4-cyanostyryl)benzene: Contains cyano groups instead of methyl groups, leading to different electronic properties.

Uniqueness

1,4-Bis(4-methylstyryl)benzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science, where precise control over these properties is crucial .

Biological Activity

p-Bis-(p-methylstyryl)benzene, also known as 1,4-bis(2-methylstyryl)benzene, is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound belongs to a class of substances that exhibit various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

This compound is characterized by its unique structure, which consists of two p-methylstyryl groups attached to a benzene ring. This configuration contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C18H18 with a molecular weight of 234.34 g/mol.

Antimicrobial Activity

Research has demonstrated that various substituted benzene derivatives possess significant antimicrobial properties. A study investigating the activity of poly-substituted benzene derivatives found that compounds similar to this compound exhibited inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were recorded, indicating their potential as antimicrobial agents.

| Compound | Bacteria Inhibited | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 200 |

| Pseudomonas aeruginosa | 400 | |

| Staphylococcus aureus | 300 |

This table illustrates the effectiveness of this compound in inhibiting bacterial growth, suggesting its potential application in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies indicated that treatment with this compound led to significant reductions in the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

A notable study reported that concentrations as low as 5 µM induced apoptosis in MCF-7 cells, highlighting the compound's potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular systems. The ability to mitigate oxidative damage is crucial for preventing various diseases, including cancer and cardiovascular disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Regulation : It has been observed to affect key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases.

- Gene Expression Modulation : this compound may influence the expression of genes involved in apoptosis and cell survival pathways.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Studies : In laboratory settings, this compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Properties

IUPAC Name |

1,4-bis[2-(4-methylphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCASZEAAHJEDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.